3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide
Description
3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide is an organic compound with the molecular formula C17H18ClNO2 It is a benzamide derivative that features a chloro-substituted benzene ring and a dimethylphenoxyethyl group
Properties
IUPAC Name |
3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12-8-13(2)10-16(9-12)21-7-6-19-17(20)14-4-3-5-15(18)11-14/h3-5,8-11H,6-7H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJLGYCOUNUOTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C2=CC(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide typically involves the following steps:
Preparation of 3,5-dimethylphenol: This can be achieved through the methylation of phenol using methyl iodide in the presence of a base such as potassium carbonate.
Formation of 3,5-dimethylphenoxyethyl chloride: The 3,5-dimethylphenol is reacted with ethylene oxide to form 3,5-dimethylphenoxyethanol, which is then converted to 3,5-dimethylphenoxyethyl chloride using thionyl chloride.
Synthesis of this compound: The final step involves the reaction of 3-chlorobenzoyl chloride with 3,5-dimethylphenoxyethylamine in the presence of a base such as triethylamine to yield the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenoxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The benzamide group can be reduced to form amines.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethylformamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of phenoxyacetaldehyde or phenoxyacetic acid derivatives.
Reduction: Formation of benzylamines.
Scientific Research Applications
3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and phenoxyethyl groups may facilitate binding to active sites, leading to inhibition or modulation of biological pathways. Detailed studies, including docking and molecular dynamics simulations, can provide insights into its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-chloro-N,3-dimethylbenzamide: Shares a similar benzamide structure but with an amino group instead of the phenoxyethyl group.
3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]-4-methylbenzamide: Similar structure with an additional methyl group on the benzene ring.
Uniqueness
3-chloro-N-[2-(3,5-dimethylphenoxy)ethyl]benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. Its combination of chloro and phenoxyethyl groups can result in unique reactivity and interactions compared to other benzamide derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
